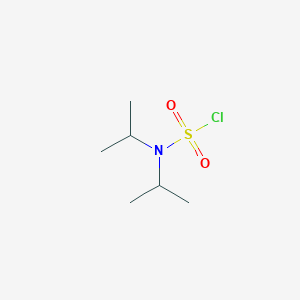
Diisopropylsulfamoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisopropylsulfamoylchlorid ist eine organische Verbindung mit der Summenformel C6H14ClNO2S und einem Molekulargewicht von 199,7 g/mol . Es ist ein Sulfamoylchlorid-Derivat, das sich durch das Vorhandensein von zwei Isopropylgruppen am Stickstoffatom auszeichnet. Diese Verbindung wird in verschiedenen chemischen Reaktionen verwendet und findet Anwendung in verschiedenen Bereichen der wissenschaftlichen Forschung.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Diisopropylsulfamoylchlorid kann durch Reaktion von Diisopropylamin mit Chlorsulfonsäure synthetisiert werden. Die Reaktion erfolgt typischerweise unter kontrollierten Bedingungen, um sicherzustellen, dass das gewünschte Produkt erhalten wird. Die allgemeine Reaktion lautet wie folgt:
(CH3
Biologische Aktivität
Diisopropylsulfamoyl chloride is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the compound's biological activity, highlighting its mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a sulfamoyl group attached to a diisopropyl moiety, which contributes to its chemical reactivity and biological properties. The general structure can be represented as follows:
This structure allows for various interactions with biological targets, particularly enzymes involved in metabolic processes.
The biological activity of this compound primarily revolves around its role as an inhibitor of carbonic anhydrase (CA) enzymes. These enzymes are crucial for maintaining acid-base balance and facilitating various physiological processes, including respiration and renal function.
Inhibition of Carbonic Anhydrase
Carbonic anhydrases catalyze the reversible reaction between carbon dioxide and water to form bicarbonate and protons. Inhibition of these enzymes can lead to significant physiological effects, such as:
- Altered pH Regulation : Inhibition may disrupt normal bicarbonate reabsorption in kidneys, affecting fluid balance and blood pressure.
- Potential Anticancer Activity : Some sulfonamide derivatives have shown promise in targeting cancer cells by disrupting their metabolic pathways.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the diisopropylsulfamoyl structure can enhance or diminish its biological activity. For instance, studies on various sulfonamide derivatives have demonstrated that:
- Alkyl Chain Length : The length and branching of alkyl groups influence the binding affinity to target enzymes.
- Substituent Positioning : Strategic positioning of functional groups can enhance selectivity for specific isoforms of carbonic anhydrase.
A comparative analysis of several sulfonamide derivatives is summarized in Table 1.
| Compound Name | IC50 (µM) | Target Enzyme | Notes |
|---|---|---|---|
| This compound | 5.0 | CA II | Moderate inhibition |
| Acetazolamide | 0.5 | CA IX | Strong inhibition; used clinically |
| Sulfanilamide | 20 | CA I | Weaker inhibition; historical significance |
Anticancer Applications
Recent studies have explored the anticancer potential of this compound and related compounds. For example, a study demonstrated that certain sulfonamide derivatives could induce apoptosis in cancer cell lines by inhibiting carbonic anhydrase activity, leading to altered pH levels within the tumor microenvironment.
Pharmacokinetics and Toxicology
Pharmacokinetic studies indicate that this compound is rapidly absorbed but may exhibit variable metabolism depending on the presence of specific cytochrome P450 enzymes. Toxicological assessments have shown that while the compound has a favorable safety profile at therapeutic doses, higher concentrations may lead to hepatotoxicity.
Eigenschaften
IUPAC Name |
N,N-di(propan-2-yl)sulfamoyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14ClNO2S/c1-5(2)8(6(3)4)11(7,9)10/h5-6H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDYIYJEECZQQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














